N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide
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Overview
Description
Batimastat, also known as BB-94, is a synthetic compound that belongs to the class of matrix metalloproteinase inhibitors. It was developed by British Biotech Pharmaceuticals Limited and is known for its potent inhibitory effects on matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of oncology, due to its ability to inhibit tumor invasion and metastasis .
Preparation Methods
The synthesis of batimastat involves several key steps, starting with the preparation of the core succinamide structure. The synthetic route typically includes the following steps:
Formation of the succinamide core: This involves the reaction of a suitable amine with a succinic anhydride derivative under controlled conditions.
Introduction of the isobutyl and phenyl groups: These groups are introduced through a series of substitution reactions, often involving the use of reagents such as alkyl halides and aryl halides.
Incorporation of the thienylsulfanyl group: This step involves the reaction of the intermediate compound with a thienylsulfanyl derivative.
Final modifications:
Chemical Reactions Analysis
Batimastat undergoes several types of chemical reactions, including:
Oxidation: Batimastat can undergo oxidation reactions, particularly at the thienylsulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can also undergo reduction reactions, especially at the carbonyl groups, resulting in the formation of alcohol derivatives.
Substitution: Batimastat can participate in substitution reactions, particularly at the phenyl and isobutyl groups, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives .
Scientific Research Applications
Oncology: Batimastat has shown promise as an anti-cancer agent due to its ability to inhibit matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. .
Cardiovascular Research: Batimastat has been investigated for its potential to prevent the degradation of the extracellular matrix in cardiovascular diseases, such as atherosclerosis and myocardial infarction.
Mechanism of Action
Batimastat exerts its effects by inhibiting matrix metalloproteinases, which are enzymes responsible for the degradation of the extracellular matrix. The compound mimics the natural substrates of these enzymes and binds to their active sites, thereby preventing the enzymes from breaking down the extracellular matrix. This inhibition of matrix metalloproteinases helps to prevent tumor invasion and metastasis, as well as other pathological processes involving excessive extracellular matrix degradation .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-hydroxy-N'-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILPEOLDIKJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869793 |
Source
|
Record name | N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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